6-bromo-3-tert-butyl-1H-indazole
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Overview
Description
6-Bromo-3-tert-butyl-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new drugs. The presence of a bromine atom and a tert-butyl group in the structure of this compound makes it a unique compound with specific chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3-tert-butyl-1H-indazole can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 2-bromoaniline with tert-butyl isocyanide in the presence of a base can lead to the formation of this compound. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a catalyst like copper acetate (Cu(OAc)2) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-tert-butyl-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.
Cyclization Reactions: The indazole ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include bases (e.g., sodium hydroxide), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). Reaction conditions such as temperature, solvent, and catalyst play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted indazoles, while oxidation reactions can produce indazole oxides .
Scientific Research Applications
6-Bromo-3-tert-butyl-1H-indazole has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential drug candidates with anticancer, anti-inflammatory, and antimicrobial properties.
Biological Studies: Researchers use the compound to study its effects on various biological pathways and its potential as a therapeutic agent.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-bromo-3-tert-butyl-1H-indazole involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-1H-indazole: Lacks the tert-butyl group, which may affect its chemical properties and biological activity.
3-tert-Butyl-1H-indazole:
6-Bromo-1H-indazole-1-carboxylate: Contains a carboxylate group, which can influence its solubility and reactivity.
Uniqueness
6-Bromo-3-tert-butyl-1H-indazole is unique due to the presence of both a bromine atom and a tert-butyl group, which confer specific chemical properties and potential biological activities. These structural features make it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H13BrN2 |
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Molecular Weight |
253.14 g/mol |
IUPAC Name |
6-bromo-3-tert-butyl-2H-indazole |
InChI |
InChI=1S/C11H13BrN2/c1-11(2,3)10-8-5-4-7(12)6-9(8)13-14-10/h4-6H,1-3H3,(H,13,14) |
InChI Key |
YTVUMLSFBWZZLI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C2C=CC(=CC2=NN1)Br |
Origin of Product |
United States |
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